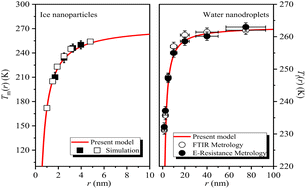Freezing of water and melting of ice: theoretical modeling at the nanoscale†
Nanoscale Pub Date: 2023-11-01 DOI: 10.1039/D3NR02421K
Abstract
Freezing of water and melting of ice at the nanoscale play critical roles in science and technology fields, including aviation systems, infrastructures, and other broad spectrum of technologies. To cope with the icing challenge, nanoscale anti-icing surface technology has been developed. The freezing and melting temperatures can be tailored by manipulating the size (the radius of water or ice); however, it lacks systemic research. In this work, the size effect on the melting temperature of ice nanocrystals was first established, which considered the variation of bond energy and equivalent heat energy from the perspective of the force-heat equivalence energy density principle. Based on the heterogeneous nucleation mode and by further considering the size and temperature effects on the interface energy involved solid–liquid energy and liquid–vapor energy as well as the above developed melting temperature model, another model is established to accurately predict the freezing temperature of water nanodroplets. The parameters required by the two models established in this paper have a clear physical meaning and establish the quantitative relationships among freezing temperature, melting temperature, surface stress, interface energy, and other thermodynamic parameters. The agreement between model prediction and experimental simulation data confirms the validity and universality of the established models. The higher prediction accuracy of this work compared to the other theoretical models, due to the more detailed consideration and the reference point, captures the errors introduced by the experiment or simulation. This study contributes to a deeper understanding of the underlying mechanism of freezing of water and melting of ice nanocrystals and provides theoretical guidance for the design of cryopreservation systems and anti-icing systems for aviation.


Recommended Literature
- [1] Sources of radiation and absorption cells
- [2] Green synthesis of reduced graphene oxide/nanopolypyrrole composite: characterization and H2O2 determination in urine†
- [3] Inside front cover
- [4] High-throughput quantitative top-down proteomics
- [5] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [6] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [7] Ni3S2/Ni nanosheet arrays for high-performance flexible zinc hybrid batteries with evident two-stage charge and discharge processes†
- [8] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†
- [9] Luminescence properties and energy transfer of La3Ga5SiO14:Eu3+, Tb3+ phosphors
- [10] Nitrogen-containing carbohydrate derivatives. Part XXIII. Some ring-opening reactions of methyl 2,3-N-aroylepimino-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranosides










